![molecular formula C13H12F3NO2S B2543865 4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide CAS No. 2380058-61-5](/img/structure/B2543865.png)
4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TFB, and it is a synthetic compound that has been developed for research purposes only. TFB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of TFB is not fully understood, but it is believed to act as a modulator of the immune system. TFB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition of cytokine production is believed to be responsible for the anti-inflammatory effects of TFB. TFB has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors play a crucial role in the regulation of various biological processes, including inflammation and cell proliferation.
Biochemical And Physiological Effects
TFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFB inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. TFB has also been shown to inhibit the activation of NF-κB and AP-1 in various cell types. In vivo studies have shown that TFB has anti-inflammatory effects in animal models of inflammation. Furthermore, TFB has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has high purity. TFB is also stable under various conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in some assays. Furthermore, TFB has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of TFB. One direction is to further explore the mechanism of action of TFB and its effects on various biological pathways. Another direction is to study the safety and efficacy of TFB in humans. Furthermore, TFB can be used as a tool to study the role of various biological pathways in disease pathogenesis. Additionally, TFB can be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. TFB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. TFB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of TFB, including further exploration of its mechanism of action and its effects on various biological pathways.
Synthesis Methods
The synthesis of TFB has been achieved using various methods, including the reaction of 4-(furan-3-yl)thiophene-2-carbaldehyde with 4,4,4-trifluorobutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain TFB. This synthesis method has been optimized to increase the yield of TFB and reduce the impurities in the final product.
Scientific Research Applications
TFB has been used extensively in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system. TFB has also been studied for its potential use in the treatment of cancer and other diseases. Furthermore, TFB has been used as a tool to study the mechanism of action of various biological pathways.
properties
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHRTSWACCMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

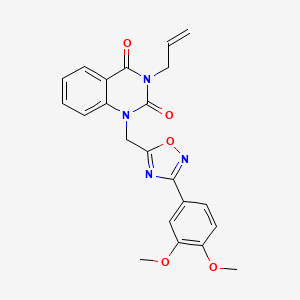
![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
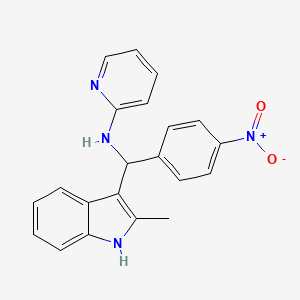
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
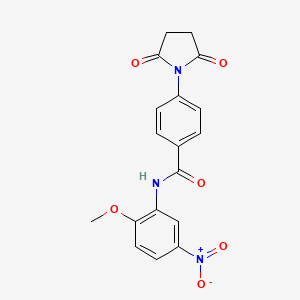
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
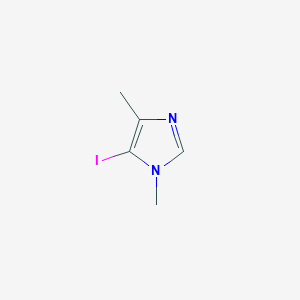
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
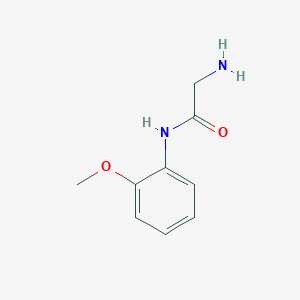
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)